solubility of 3-(4-nitrophenyl)-2-propen-1-ol in organic solvents
solubility of 3-(4-nitrophenyl)-2-propen-1-ol in organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)-2-propen-1-ol in Organic Solvents
Introduction
3-(4-nitrophenyl)-2-propen-1-ol, also known as 4-nitrocinnamyl alcohol, is an organic compound featuring a key structural motif: a nitroaromatic ring conjugated with an allyl alcohol.[1] The presence of the nitro group, a potent electron-withdrawing moiety, and the hydroxyl group, capable of hydrogen bonding, imparts a distinct polarity to the molecule. These features are of significant interest to researchers in medicinal chemistry and drug development, as nitroaromatic compounds are recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]
A thorough understanding of the solubility of 3-(4-nitrophenyl)-2-propen-1-ol is a prerequisite for its effective utilization in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, the feasibility of purification by recrystallization, and ultimately, the bioavailability of potential drug candidates. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document equips the research professional with the theoretical grounding and practical methodologies required to generate this critical data in a reliable and reproducible manner.
Part 1: Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the energetic balance between lattice energy (solute-solute interactions) and solvation energy (solute-solvent interactions). The foundational principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4]
1.1 Molecular Structure Analysis
The structure of 3-(4-nitrophenyl)-2-propen-1-ol contains both polar and non-polar regions, which will dictate its interactions with different solvents:
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Polar Moieties:
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Nitro Group (-NO₂): This group is strongly polar and can participate in dipole-dipole interactions.
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Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).
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Non-Polar Moieties:
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Phenyl Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with solvents that have similar aromatic or non-polar characteristics through van der Waals forces.
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Propenyl Backbone: The carbon-carbon double bond and methylene group contribute to the non-polar character of the molecule.
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1.2 Predicted Solubility Behavior
Based on its hybrid polar/non-polar structure, we can predict the following solubility trends:
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High Solubility: Expected in polar organic solvents, particularly those that can engage in hydrogen bonding. Solvents like ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective.[5]
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Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.
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Low Solubility: Expected in non-polar solvents like hexane, cyclohexane, and diethyl ether, as these solvents cannot effectively overcome the strong intermolecular forces (especially hydrogen bonding and dipole-dipole interactions) within the crystalline solute.[5]
The interplay of these forces is visualized in the diagram below.
Caption: Solute-solvent interaction map for solubility prediction.
While these predictions provide a strong starting point, precise quantitative data must be determined experimentally. In recent years, computational approaches using machine learning and quantitative structure-property relationship (QSPR) models have also emerged as powerful tools for predicting solubility, offering a way to screen a vast number of solvents virtually.[6][7][8][9]
Part 2: Experimental Determination of Solubility
A systematic experimental approach is essential for accurately characterizing the solubility profile of 3-(4-nitrophenyl)-2-propen-1-ol. This involves both qualitative classification and precise quantitative measurement.
2.1 Physicochemical Properties
A summary of the key properties of the solute and a selection of common organic solvents is presented below.
Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)-2-propen-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 3 |[10] |
Table 2: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
|---|---|---|---|
| Hexane | 0.1 | 1.89 | Non-Polar |
| Toluene | 2.4 | 2.38 | Non-Polar (Aromatic) |
| Diethyl Ether | 2.8 | 4.34 | Non-Polar |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Ethanol | 5.2 | 24.55 | Polar Protic |
| Methanol | 6.6 | 32.7 | Polar Protic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |
2.2 Experimental Protocol: Quantitative Solubility Measurement via Isothermal Equilibrium Method
This protocol describes a robust, self-validating method to determine the equilibrium solubility of a compound at a specified temperature.[11][12]
Objective: To accurately measure the solubility of 3-(4-nitrophenyl)-2-propen-1-ol in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
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3-(4-nitrophenyl)-2-propen-1-ol (crystalline solid)
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Selected organic solvents (analytical grade)
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Analytical balance (±0.1 mg accuracy)
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Thermostatically controlled shaker or water bath
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Glass vials (e.g., 4 mL) with PTFE-lined screw caps
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Volumetric flasks and pipettes
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Syringe filters (0.22 or 0.45 µm, solvent-compatible material like PTFE)
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Syringes
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
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Preparation of Vials: Add an excess amount of crystalline 3-(4-nitrophenyl)-2-propen-1-ol to several vials.
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Causality: The presence of undissolved solid is mandatory to ensure that the resulting solution is saturated and at equilibrium.
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
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Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours).
-
Causality: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.
-
-
Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the same temperature bath for at least 4 hours.
-
Causality: This step allows the excess solid to settle, preventing it from being drawn into the sample and artificially inflating the measured concentration.
-
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial or a volumetric flask.
-
Trustworthiness: Filtering is a critical step to remove any microscopic particulate matter, ensuring that the analyzed sample represents only the dissolved solute. The first few drops should be discarded to saturate the filter material.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Record the exact weight of the filtered solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate solubility as grams of solute per liter of solvent.
-
-
Chromatographic/Spectroscopic Analysis (Preferred Method):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the concentration in the saturated solution by applying the dilution factor.
-
Trustworthiness: This method is highly specific and sensitive, providing more accurate results than the gravimetric method, especially for moderately soluble compounds. A validated analytical method ensures accuracy and reproducibility.
-
The entire workflow is depicted in the diagram below.
Caption: Workflow for quantitative solubility determination.
Part 3: Applications in Research and Development
The experimentally determined solubility data for 3-(4-nitrophenyl)-2-propen-1-ol is not merely an academic exercise; it is a critical parameter that informs key decisions in the development pipeline.
3.1 Purification via Recrystallization
An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.
-
Solvent Screening: By determining the solubility at two different temperatures (e.g., 25°C and 70°C), one can calculate the temperature coefficient of solubility. A large positive coefficient indicates a promising solvent for recrystallization.
-
Protocol: Dissolve the crude compound in a minimal amount of the chosen hot solvent. Hot filter to remove insoluble impurities, then allow the solution to cool slowly. The pure compound will crystallize out of the solution, leaving more soluble impurities behind. The crystals are then collected by filtration.[12]
3.2 Reaction and Process Chemistry
Selecting an appropriate solvent is crucial for synthetic transformations. The solvent must dissolve reactants to a sufficient concentration to allow the reaction to proceed at a reasonable rate. Solubility data prevents the selection of solvents in which the starting material is immiscible, which would lead to poor reaction kinetics.
3.3 Formulation and Drug Delivery
For a compound to be considered for pharmaceutical development, its solubility in aqueous and physiologically relevant media is paramount. While this guide focuses on organic solvents, the principles extend to formulation. Poor aqueous solubility can lead to low bioavailability.[13] Prodrug strategies or formulation techniques, such as creating solutions in biocompatible co-solvents (like ethanol or DMSO) for in vitro screening, rely on a foundational knowledge of the compound's behavior in organic solvents.
References
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